2,3-Diphenylquinoxaline-6-carboxylic acid
Overview
Description
- This compound interferes with the Akt1 PH domain , preventing the translocation of Akt1 . Akt1 is a serine/threonine kinase involved in cell survival, growth, and metabolism.
CAY10567: is an with the chemical name .
Mechanism of Action
Target of Action
The primary target of 2,3-Diphenylquinoxaline-6-carboxylic acid is the synthesis of AB2 monomers . It is used for end-capping in the synthesis of these monomers .
Mode of Action
This compound interacts with its targets by facilitating the synthesis and chain-end modification of hyperbranched polymers . These polymers contain alternating quinoxaline and benzoxazole repeating units .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeating units . The compound acts as an end-capping agent in this process .
Result of Action
The result of the action of this compound is the successful synthesis and chain-end modification of hyperbranched polymers . These polymers contain alternating quinoxaline and benzoxazole repeating units .
Preparation Methods
Industrial Production: Information regarding large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactions: CAY10567 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Detailed information on common reagents and conditions for CAY10567 reactions is scarce.
Major Products: The major products resulting from CAY10567 reactions have not been extensively studied.
Scientific Research Applications
Biology: Researchers may investigate its effects on cellular signaling pathways and protein interactions.
Medicine: Although not widely studied, CAY10567 could be relevant in drug discovery or therapeutic development.
Industry: Its industrial applications are yet to be fully explored.
Comparison with Similar Compounds
Similar Compounds: Unfortunately, there are limited compounds directly comparable to CAY10567 in the literature.
Uniqueness: CAY10567’s uniqueness lies in its specific Akt1-targeting properties, which differentiate it from other quinoxaline derivatives.
Properties
IUPAC Name |
2,3-diphenylquinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGZXMTCUOPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348063 | |
Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32387-96-5 | |
Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-diphenylquinoxaline-6-carboxylic acid in the synthesis of the hyperbranched polymer PPQ-BO?
A1: this compound serves as an end-capping agent for the hyperbranched polymer PPQ-BO []. The PPQ-BO polymer, synthesized from the AB2 monomer 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, possesses numerous o-aminophenol end groups. These end groups can be reacted with various molecules, including this compound, to modify the properties of the hyperbranched polymer.
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